molecular formula C10H13N3O4 B2861449 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1269533-24-5

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No. B2861449
CAS RN: 1269533-24-5
M. Wt: 239.231
InChI Key: GSRZFBDHFOCIBR-UHFFFAOYSA-N
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Description

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid, also known as MOPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MOPAA belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have potent anti-inflammatory and anticancer activities in preclinical studies. 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has also been investigated for its role in regulating the immune system and its potential to treat autoimmune diseases. Additionally, 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the immune system by regulating the activity of T cells and cytokines. Furthermore, 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and modulate the immune system. Additionally, 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is its diverse range of potential therapeutic applications. It has been shown to have potent anti-inflammatory, anticancer, and neuroprotective activities in preclinical studies. Additionally, 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid has low toxicity and is well-tolerated in animal studies. However, one of the limitations of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid in various diseases.

Future Directions

There are several future directions for research on 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid. One potential area of investigation is the development of novel formulations to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid in various diseases. Furthermore, the potential of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid as a therapeutic agent in autoimmune diseases and neurodegenerative diseases warrants further investigation. Finally, the development of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid derivatives with improved pharmacological properties is an area of future research.
Conclusion:
In conclusion, 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a promising chemical compound with a wide range of potential therapeutic applications. Its diverse biological activities, low toxicity, and well-tolerated nature make it an attractive candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid have been discussed in this paper. Further research on 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid involves the reaction of 2-(3-aminopyridazin-6-yl)acetic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRZFBDHFOCIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

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